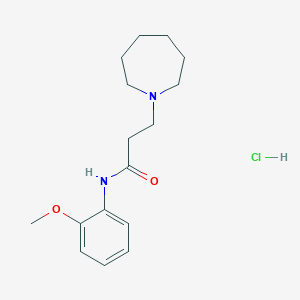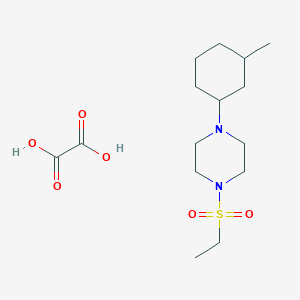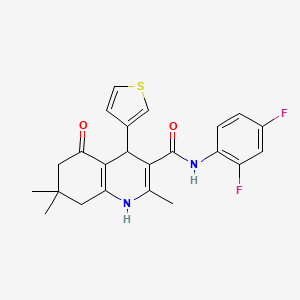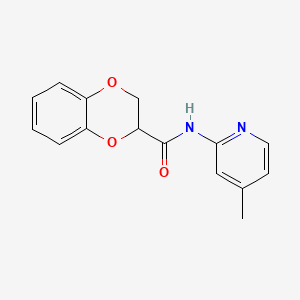
3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride
説明
3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride, also known as AZD0328, is a novel and potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in the repair of DNA damage, and its inhibition has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
作用機序
3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride inhibits the enzyme PARP by binding to its catalytic domain. PARP is involved in the repair of single-strand DNA breaks by catalyzing the transfer of ADP-ribose from NAD+ to target proteins. Inhibition of PARP prevents the repair of DNA damage, leading to the accumulation of double-strand DNA breaks and cell death.
Biochemical and Physiological Effects:
3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride has been shown to be well-tolerated in preclinical studies and has a favorable pharmacokinetic profile. It has been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. In addition to its potential use in cancer treatment, PARP inhibitors such as 3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride have also been studied for their potential use in the treatment of inflammatory diseases and neurodegenerative disorders.
実験室実験の利点と制限
3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride has been shown to be effective in preclinical studies, but its efficacy in clinical trials is still being evaluated. PARP inhibitors have been associated with adverse effects such as myelosuppression and gastrointestinal toxicity, which may limit their clinical use. In addition, the cost of PARP inhibitors may be a barrier to their widespread use.
将来の方向性
Future research on 3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride and other PARP inhibitors will focus on their use in combination with other cancer therapies, such as immunotherapy and targeted therapy. The development of biomarkers to identify patients who are most likely to benefit from PARP inhibitors will also be a focus of future research. In addition, the development of more potent and selective PARP inhibitors may improve their efficacy and reduce their toxicity.
科学的研究の応用
3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride has been extensively studied for its potential use in cancer treatment. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiotherapy by preventing the repair of DNA damage in cancer cells. 3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride has been shown to be effective in combination with chemotherapy drugs such as temozolomide and cisplatin in preclinical studies.
特性
IUPAC Name |
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-20-15-9-5-4-8-14(15)17-16(19)10-13-18-11-6-2-3-7-12-18;/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLGXVLLSDPTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azepan-1-yl-N-(2-methoxy-phenyl)-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoate](/img/structure/B3939194.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-chlorophenol](/img/structure/B3939195.png)
![4-tert-butyl-N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3939201.png)

![2-methyl-8-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3939216.png)


![2,7-bis(3-methoxypropyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3939230.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3939237.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3939245.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B3939249.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(4-chlorobenzyl)-2-nitroaniline](/img/structure/B3939267.png)
